N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE
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Overview
Description
N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE is a complex organic compound with a molecular formula of C23H21N5O5S2 and a molecular weight of 511.6 g/mol This compound is characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core, a sulfamoylphenyl group, and a benzamide moiety
Preparation Methods
The synthesis of N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE involves several steps. One common method includes the condensation of 5,6-dimethyl-2-aminofuro[2,3-d]pyrimidine with 4-sulfamoylbenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Scientific Research Applications
N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE can be compared with other similar compounds, such as:
N-[5,6-Dimethyl-2-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)furo[2,3-d]pyrimidin-4-yl]benzamide: This compound has a similar core structure but differs in the substituents attached to the furo[2,3-d]pyrimidine ring.
Properties
IUPAC Name |
N-[5,6-dimethyl-2-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S2/c1-13-14(2)33-22-19(13)20(26-21(30)15-6-4-3-5-7-15)27-23(28-22)34-12-18(29)25-16-8-10-17(11-9-16)35(24,31)32/h3-11H,12H2,1-2H3,(H,25,29)(H2,24,31,32)(H,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYVSBZBHYYGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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